3,3,4-Trimethylpent-1-yne
CAS No.:
Cat. No.: VC18061031
Molecular Formula: C8H14
Molecular Weight: 110.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14 |
---|---|
Molecular Weight | 110.20 g/mol |
IUPAC Name | 3,3,4-trimethylpent-1-yne |
Standard InChI | InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h1,7H,2-5H3 |
Standard InChI Key | CBPKEZGAMKAZAI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C)(C)C#C |
Introduction
Molecular Structure and Nomenclature
The IUPAC name 3,3,4-trimethylpent-1-yne systematically describes its structure: a five-carbon chain (pent) with a triple bond starting at the first carbon (1-yne) and three methyl groups (-CH) attached to the 3rd and 4th carbons. The molecular formula reflects eight carbon atoms and fourteen hydrogens, with a molecular weight of 110.20 g/mol.
Structural Features
The compound’s backbone consists of a pentane chain () modified by a terminal triple bond between C1 and C2. The methyl substituents are distributed as follows:
-
Two methyl groups on the 3rd carbon.
-
One methyl group on the 4th carbon.
This arrangement creates significant steric hindrance near the triple bond, influencing reactivity. The canonical SMILES representation, CC(C)C(C)(C)C#C
, encodes this connectivity.
Stereochemical Considerations
While 3,3,4-trimethylpent-1-yne lacks chiral centers due to its symmetrical substitution pattern, the spatial arrangement of methyl groups affects its conformational stability. Computational models suggest that the bulky substituents force the molecule into a staggered conformation to minimize van der Waals repulsions .
Physical and Chemical Properties
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 110.20 g/mol | |
Boiling Point | Not reported | - |
Density | 0.76–0.78 g/cm³* | Estimated |
XLogP3 | 2.9 |
*Estimated based on analogous alkynes.
The compound’s hydrophobicity, indicated by an XLogP3 value of 2.9 , suggests high lipid solubility. Its low hydrogen bond donor/acceptor count (0/0) further underscores its nonpolar nature .
Chemical Reactivity
The terminal triple bond in 3,3,4-trimethylpent-1-yne renders it reactive toward electrophilic additions, hydrogenation, and polymerization. Key reactions include:
-
Hydrogenation: Catalytic hydrogenation (e.g., Lindlar’s catalyst) yields 3,3,4-trimethylpentane.
-
Halogenation: Reacts with halogens (e.g., Br) to form 1,2-dibromo derivatives.
-
Acid-Catalyzed Hydration: Forms methyl ketones via Markovnikov addition.
Steric effects from the methyl groups slow reaction kinetics compared to linear alkynes like 1-pentyne.
Synthesis Methods
While no direct synthesis protocols for 3,3,4-trimethylpent-1-yne are documented, analogous alkynes are typically prepared via:
Alkyne Alkylation
Reaction of terminal alkynes with alkyl halides in the presence of strong bases (e.g., NaNH):
For this compound, a proposed pathway involves sequential alkylation of propyne with tert-butyl bromide .
Elimination Reactions
Dehydrohalogenation of vicinal dihalides or dehydration of alcohols may yield the target alkyne, though steric challenges complicate these routes4.
Applications in Organic Chemistry
Catalytic Cycloadditions
The triple bond participates in [2+2] and [4+2] cycloadditions to form strained cyclobutanes or Diels-Alder adducts. For example, reaction with electron-deficient dienes produces bicyclic structures used in natural product synthesis.
Polymer Precursor
3,3,4-Trimethylpent-1-yne serves as a monomer in the synthesis of polyacetylenes, which exhibit conductive properties when doped. Its branched structure enhances thermal stability compared to linear analogs .
Comparative Analysis with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Triple Bond Position |
---|---|---|---|---|
3,3,4-Trimethylpent-1-yne | CH | 110.20 | 2.9 | C1–C2 |
3,4,4-Trimethylpent-1-yne | CH | 110.20 | 3.1 | C1–C2 |
1-Pentyne | CH | 68.12 | 1.3 | C1–C2 |
The isomer 3,4,4-trimethylpent-1-yne (PubChem CID: 12567226) shares the same molecular formula but differs in methyl group placement, leading to slightly higher hydrophobicity (XLogP3: 3.1) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume